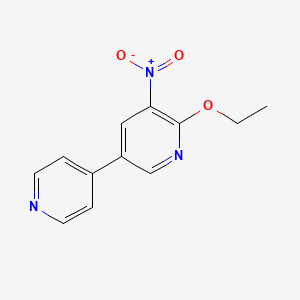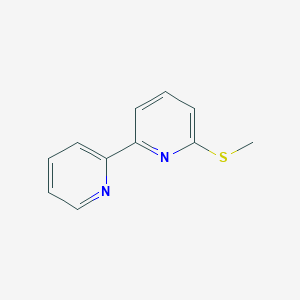
6-(Methylthio)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylthio)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methylthio group at the 6-position of one of the pyridine rings adds unique chemical properties to this compound. Bipyridines are known for their ability to form complexes with metals, making them valuable in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-2,2’-bipyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 6-bromo-2,2’-bipyridine can be reacted with methylthioboronic acid under suitable conditions to yield 6-(Methylthio)-2,2’-bipyridine .
Industrial Production Methods
Industrial production of 6-(Methylthio)-2,2’-bipyridine typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylthio)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine rings.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bipyridine derivatives.
Substitution: Various substituted bipyridine compounds.
Aplicaciones Científicas De Investigación
6-(Methylthio)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 6-(Methylthio)-2,2’-bipyridine largely depends on its ability to form complexes with metals. These metal complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in catalytic applications, the metal center in the complex can facilitate various chemical transformations by providing a reactive site for substrate binding and activation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Lacks the methylthio group, making it less versatile in certain chemical reactions.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups at different positions, affecting its electronic properties.
6,6’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of a methylthio group.
Uniqueness
6-(Methylthio)-2,2’-bipyridine is unique due to the presence of the methylthio group, which enhances its ability to participate in various chemical reactions and form stable metal complexes. This makes it particularly valuable in applications requiring specific electronic and steric properties.
Propiedades
Número CAS |
219753-23-8 |
|---|---|
Fórmula molecular |
C11H10N2S |
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
2-methylsulfanyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2S/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |
Clave InChI |
IUCONLZLNVSHGG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
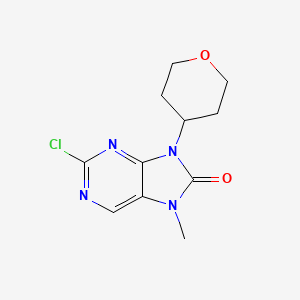
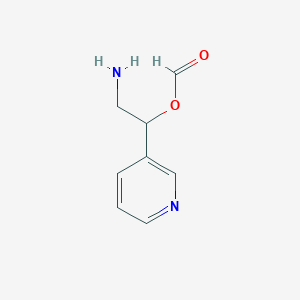
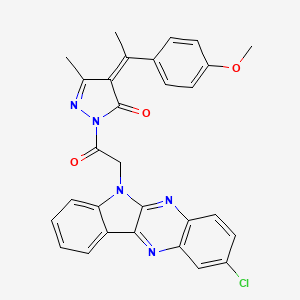
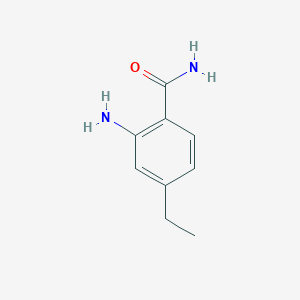

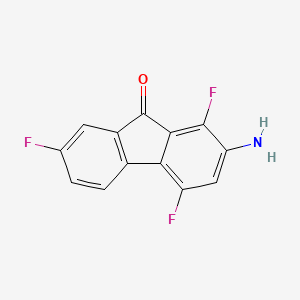
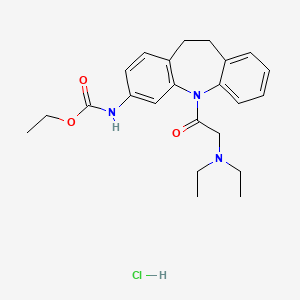
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)


